molecular formula C20H16Cl2N2O2 B11313959 N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11313959
M. Wt: 387.3 g/mol
InChI Key: VHEQSGJQSDXYQV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorobenzyl, chlorophenoxy, and pyridinyl groups attached to an acetamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine, 4-chlorophenol, and 2-pyridinecarboxylic acid.

    Formation of Intermediates: The starting materials undergo a series of reactions to form intermediates. For example, 2-chlorobenzylamine can be reacted with 2-pyridinecarboxylic acid to form an amide intermediate.

    Final Coupling: The intermediate is then coupled with 4-chlorophenol under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-8-10-17(11-9-16)26-14-20(25)24(19-7-3-4-12-23-19)13-15-5-1-2-6-18(15)22/h1-12H,13-14H2

InChI Key

VHEQSGJQSDXYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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